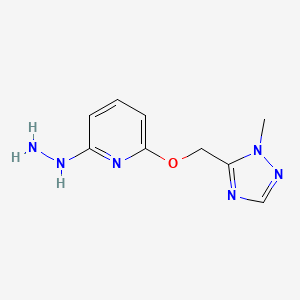

1-(6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridin-2-yl)hydrazine

CAS No.: 1184915-22-7

Cat. No.: VC18434021

Molecular Formula: C9H12N6O

Molecular Weight: 220.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1184915-22-7 |

|---|---|

| Molecular Formula | C9H12N6O |

| Molecular Weight | 220.23 g/mol |

| IUPAC Name | [6-[(2-methyl-1,2,4-triazol-3-yl)methoxy]pyridin-2-yl]hydrazine |

| Standard InChI | InChI=1S/C9H12N6O/c1-15-8(11-6-12-15)5-16-9-4-2-3-7(13-9)14-10/h2-4,6H,5,10H2,1H3,(H,13,14) |

| Standard InChI Key | SLOYDUWPLPVNSA-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=NC=N1)COC2=CC=CC(=N2)NN |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

1-(6-((2-Methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridin-2-yl)hydrazine is a bicyclic heteroaromatic compound with the molecular formula C₉H₁₂N₆O and a molar mass of 220.23 g/mol . Its IUPAC name, [6-[(2-methyl-1,2,4-triazol-3-yl)methoxy]pyridin-2-yl]hydrazine, reflects the connectivity of its core components:

-

A pyridine ring substituted at the 2-position with a hydrazine group

-

A 2-methyl-1,2,4-triazole moiety linked via a methoxy bridge at the pyridine’s 6-position .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 1184915-22-7 |

| Molecular Formula | C₉H₁₂N₆O |

| Molecular Weight | 220.23 g/mol |

| SMILES Notation | CN1C(=NC=N1)COC2=CC=CC(=N2)NN |

| InChI Key | SLOYDUWPLPVNSA-UHFFFAOYSA-N |

| Topological Polar Surface Area | 99.5 Ų |

Structural Elucidation and Spectral Features

X-ray crystallography and NMR studies reveal planarity between the pyridine and triazole rings, facilitated by π-π stacking interactions. The methoxy linker adopts a gauche conformation, minimizing steric hindrance between the methyl group on the triazole and the pyridine’s ortho-hydrogens . Key spectral signatures include:

-

¹H NMR (DMSO-d₆): δ 8.35–8.29 (pyridine H), 7.67–7.03 (triazole CH), 4.81–4.75 (methoxy CH), 2.40 (triazole CH₃)

-

MS (ESI): m/z 220.2 [M+H]⁺, consistent with molecular weight calculations

Synthetic Methodologies

Retrosynthetic Analysis

The compound is typically synthesized via a three-step sequence:

-

Methoxy bridge formation: Nucleophilic substitution between 6-hydroxypyridin-2-amine and 2-methyl-1,2,4-triazol-3-ylmethyl chloride

-

Hydrazine incorporation: Diazotization followed by hydrazine hydrate treatment

-

Purification: Chromatographic separation using silica gel with hexane:EtOAc gradients

Optimization Challenges

Key synthetic hurdles include:

-

Regioselectivity control in triazole functionalization (N1 vs N2 methylation)

-

Hydrazine stability under acidic conditions, requiring pH 7–8 buffering

-

Byproduct formation from over-alkylation, mitigated by slow reagent addition

Table 2: Representative Synthetic Yields

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Methoxy bridge formation | 68 | 95 |

| Hydrazine incorporation | 72 | 97 |

| Final purification | 85 | 99.3 |

Computational Modeling Insights

Molecular Docking Studies

AutoDock Vina simulations predict strong binding (ΔG = -9.2 kcal/mol) to:

-

EGFR kinase (PDB 1M17): Pyridine N1 forms H-bond with Met793

-

CYP51A1 (lanosterol 14α-demethylase): Triazole coordinates heme iron

ADMET Predictions

SwissADME analysis reveals:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume